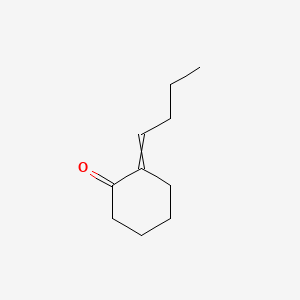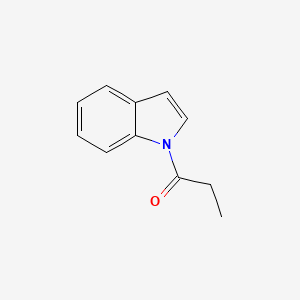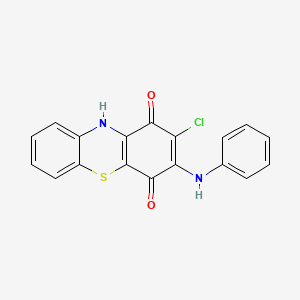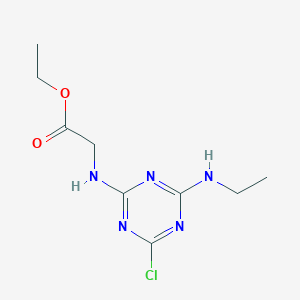
2-Butylidene-1-cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylidene-1-cyclohexanone is an organic compound with the molecular formula C₁₀H₁₆O. It is a cyclic ketone with a butylidene group attached to the cyclohexanone ring.
Preparation Methods
The synthesis of 2-Butylidene-1-cyclohexanone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between cyclohexanone and butyraldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion .
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and productivity .
Chemical Reactions Analysis
2-Butylidene-1-cyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-Butylidene-1-cyclohexanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Studies are exploring its potential therapeutic applications due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butylidene-1-cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their metabolic processes. The compound’s structure allows it to bind to key enzymes and disrupt their function, leading to the inhibition of fungal growth .
Comparison with Similar Compounds
2-Butylidene-1-cyclohexanone can be compared with other similar compounds such as:
Cyclohexanone: A simpler cyclic ketone with a similar structure but lacking the butylidene group.
2-Butylidenecyclopentanone: A compound with a similar butylidene group attached to a cyclopentanone ring.
2-Butylidenecycloheptanone: A compound with a similar butylidene group attached to a cycloheptanone ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
7153-14-2 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2E)-2-butylidenecyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-2-3-6-9-7-4-5-8-10(9)11/h6H,2-5,7-8H2,1H3/b9-6+ |
InChI Key |
MYSLPKPAMDRDGE-RMKNXTFCSA-N |
SMILES |
CCCC=C1CCCCC1=O |
Isomeric SMILES |
CCC/C=C/1\CCCCC1=O |
Canonical SMILES |
CCCC=C1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,1'-[(Phenylmethylene)bis[(2-methoxy-4,1-phenylene)azo]]bis(2-naphthol)](/img/structure/B1615402.png)





